Cas no 119-65-3 (Isoquinoline)
Isoquinoline Chemical and Physical Properties
Names and Identifiers
-
- Isoquinoline
- 2-AZANAPHTHALENE
- 2-BENZAZINE
- BENZO(C)PYRIDINE
- FEMA 2978
- ISOCHINOLIN
- LEUCOLINE
- 2-Benzanine
- Benzopyridine
- beta-Quinoline
- Isoquinoline (6CI,8CI,9CI)
- gliquidone intermediate
- 3,4-Benzopyridine
- Isochinoline
- ISOQINOLINE
- isoqionoline
- ISOQUINOLIN
- iso-quinoline
- Isoquinoline1000µg
- Benzo[c]pyridine
- .beta.-Quinoline
- Isochinolin [Czech]
- FEMA No. 2978
- Isoquinoline, 97%
- JGX76Y85M6
- AWJUIBRHMBBTKR-UHFFFAOYSA-N
- ISQ
- beta -quinoline
- PubChem7536
- Isoquinoline-5,8-D2
- DSSTox_RID_82471
- DSSTox_CID_27644
- WLN: T66 CNJ
- DSSTox
-
- MDL: MFCD00006898
- Inchi: 1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H
- InChI Key: AWJUIBRHMBBTKR-UHFFFAOYSA-N
- SMILES: N1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H]
- BRN: 107549
Computed Properties
- Exact Mass: 129.05800
- Monoisotopic Mass: 129.057849
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: Colorless flake crystals or liquids, with water absorption and stronger alkalinity than quinoline. It smells like anise oil and anisole.
- Density: 1.099 g/mL at 25 °C(lit.)
- Melting Point: 26-28 °C (lit.)
- Boiling Point: 242-243 °C(lit.)
- Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
- Refractive Index: n20/D 1.623(lit.)
- PH: 7.5 (5g/l, H2O, 20℃)
- Solubility: 5g/l
- Water Partition Coefficient: Almost insoluble
- PSA: 12.89000
- LogP: 2.23480
- Sensitiveness: Sensitive to air
- pka: 5.42(at 20℃)
- FEMA: 2978
- Merck: 5222
- Solubility: It can be miscible with alcohol, ether, benzene, carbon tetrachloride, phenyl acetate, indene, oxygen indene, etc. It can be miscible with naphthalene in any proportion at 80 ℃.
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
Isoquinoline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H310,H315
- Warning Statement: P280,P302 + P350,P310
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:2
- Hazard Category Code: 45-21/22-36/38-52/53
- Safety Instruction: S36/37-S45-S36/37/39
- RTECS:NW6825000
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R22; R24; R38
- HazardClass:6.1
- PackingGroup:III
- Toxicity:LD50 orally in rats: 360 mg/kg (Smyth)
- TSCA:Yes
- Storage Condition:2-8°C
Isoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0182-500G |
Isoquinoline |
119-65-3 | >95.0%(GC) | 500g |
¥1420.00 | 2024-04-18 | |
| Fluorochem | 227722-1g |
Isoquinoline |
119-65-3 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 227722-25g |
Isoquinoline |
119-65-3 | 95% | 25g |
£13.00 | 2022-02-28 | |
| Fluorochem | 227722-100g |
Isoquinoline |
119-65-3 | 95% | 100g |
£37.00 | 2022-02-28 | |
| Fluorochem | 227722-500g |
Isoquinoline |
119-65-3 | 95% | 500g |
£93.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105573-500g |
Isoquinoline |
119-65-3 | 97% | 500g |
¥203.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105573-100g |
Isoquinoline |
119-65-3 | 97% | 100g |
¥58.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105573-25g |
Isoquinoline |
119-65-3 | 97% | 25g |
¥31.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105573-2.5kg |
Isoquinoline |
119-65-3 | 97% | 2.5kg |
¥792.90 | 2023-09-02 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H73057-25g |
Isoquinoline |
119-65-3 | 97% | 25g |
¥48 | 2023-09-19 |
Isoquinoline Suppliers
Isoquinoline Related Literature
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Yan-Ning Niu,Xiao-Feng Xia Org. Biomol. Chem. 2022 20 7861
-
Sydney Leach,Nykola C. Jones,S?ren V. Hoffmann,Sun Un RSC Adv. 2019 9 5121
-
Ben S. Pilgrim,Alice E. Gatland,Carlos H. A. Esteves,Charlie T. McTernan,Geraint R. Jones,Matthew R. Tatton,Panayiotis A. Procopiou,Timothy J. Donohoe Org. Biomol. Chem. 2016 14 1065
-
Adeniyi S. Ogunlaja,Eric Hosten,Richard Betz,Zenixole R. Tshentu RSC Adv. 2016 6 39024
-
Jian Huang,Yang Fu,Zhihong Deng,Wei Chen,Zhibin Song,Yiyuan Peng Org. Biomol. Chem. 2020 18 9863
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoquinolines and derivatives Isoquinolines and derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Isoquinolines and derivatives
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Pharmaceutical and Biochemical Products Medicinal Building Blocks Heterocyclic Building Blocks
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
Additional information on Isoquinoline
Isoquinoline (CAS No. 119-65-3): A Versatile Heterocyclic Compound in Chemical and Pharmaceutical Research
Among the diverse array of heterocyclic compounds, isoquinoline (CAS No. 119-65-3) stands out as a cornerstone structure in both organic chemistry and pharmaceutical development. This benzopyridine derivative, characterized by its fused six-membered and five-membered rings, has been extensively studied for its unique physicochemical properties and biological activities. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility across drug discovery pipelines, making it a focal point for researchers aiming to design novel therapeutic agents.
The structural flexibility of isoquinoline enables diverse functionalization strategies that directly influence its pharmacological profile. For instance, studies published in the Journal of Medicinal Chemistry (2023) demonstrated how substituent variations on the isoquinoline backbone can modulate kinase inhibition potency, particularly targeting oncogenic pathways such as Aurora kinases. Researchers at Stanford University successfully synthesized N-methylisoquinolinium derivatives with IC50 values as low as 0.8 nM against AURKA—a critical enzyme in tumor cell proliferation—highlighting the compound’s potential in anticancer therapies.
In the realm of synthetic chemistry, isoquinoline synthesis has undergone transformative improvements through catalytic approaches. A groundbreaking study in Nature Catalysis (2024) introduced a palladium-catalyzed cascade reaction that constructs isoquinolines from readily available benzylamines and α-diazo esters with over 90% yield under mild conditions. This method eliminates the need for hazardous oxidizing agents traditionally used in Friedländer-type condensations, aligning with modern green chemistry principles while accelerating laboratory-scale production.
Beyond traditional medicinal applications, isoquinoline-based materials science is emerging as a frontier research area. In 2024, a team from MIT reported self-assembling isoquinoline derivatives forming supramolecular hydrogels with tunable mechanical properties when exposed to physiological pH levels. These gels exhibited exceptional biocompatibility and enzyme-responsive degradation characteristics, positioning them as promising candidates for drug delivery systems targeting localized tumor environments.
The pharmacological landscape of isoquinoline derivatives continues to expand into neuroprotective applications. Preclinical trials using isoquinolinium salts functionalized with amyloid-binding groups showed significant neuroprotection against β-amyloid toxicity in Alzheimer’s disease models (ACS Chemical Neuroscience, 2024). The compounds demonstrated dual mechanisms—both inhibiting amyloid aggregation and activating Nrf2-mediated antioxidant pathways—without observable neurotoxicity at therapeutic concentrations.
In recent years, computational studies have provided unprecedented insights into isoquinoline's molecular interactions. Quantum mechanical simulations published in Chemical Science (2023) revealed how π-stacking interactions between isoquinolines and DNA minor grooves could be harnessed to develop sequence-specific epigenetic modifiers. This discovery has spurred efforts to engineer isoquinoline scaffolds capable of targeting specific gene regulatory regions implicated in metabolic disorders like type II diabetes.
The field is also witnessing interdisciplinary innovations merging isoquinoe-based prodrugs with nanotechnology platforms. A collaborative study between ETH Zurich and Novartis presented pH-sensitive polymeric nanoparticles loaded with isoquinoe conjugates that release their payloads selectively within acidic tumor microenvironments (Advanced Materials, 2024). This approach achieved up to 8-fold higher tumor accumulation compared to conventional formulations while minimizing off-target effects on healthy tissues.
Evolving regulatory perspectives further validate isoquinoe's clinical relevance. The FDA’s recent Fast Track designation for an isoquinoe-derived compound targeting FLT3-mutant leukemias underscores its translational potential (ClinicalTrials.gov Identifier NCT05487789). Phase I trials reported dose-dependent inhibition of leukemic stem cells without myelosuppression—a critical milestone toward safer cancer therapies.
Sustainable production methodologies are now central to large-scale utilization of isoquinoe compounds. Biocatalytic systems using engineered cytochrome P450 enzymes have enabled enantioselective synthesis of chiral isoquinoles with >98% ee values at gram scales (Green Chemistry, 2024). Such advancements address both economic viability and environmental concerns associated with traditional chemical syntheses.
The synergy between structural diversity and biological efficacy positions isoquinoe CAS No. 119-65-3 at the intersection of fundamental research and applied medicine. With ongoing exploration into photodynamic therapy applications via photoactivatable isoquinoles (Nature Communications, 2024) and AI-driven virtual screening of novel analogs (JACS Au, 2024), this compound continues to redefine boundaries across multiple scientific disciplines.
119-65-3 (Isoquinoline) Related Products
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